Pyridine,2-methyl-5-(2-methyl-1-propenyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2-methyl-1-propenyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a 2-methyl-1-propenyl group at the 5-position. This compound is a colorless liquid with a strong, pungent odor and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methyl-1-propenyl)pyridine typically involves the esterification of pyridine with butyric anhydride to form the corresponding ester, followed by hydrogenation to reduce the ester to an alcohol . Another method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester through a series of reactions .
Industrial Production Methods
Industrial production of this compound often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This reaction is carried out at high temperatures (200-300°C) and pressures (12-13 MPa) with a catalyst, yielding the desired product along with small amounts of other pyridine bases .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methyl-1-propenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-Methyl-5-(2-methyl-1-propenyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methyl-1-propenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with pyridine-binding proteins and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-ethylpyridine: Used as an intermediate for nicotinic acid and nicotinamide production.
2-Methyl-5-(1-propenyl)pyrazine: Another compound with similar structural features but different chemical properties.
2-Methyl-5-(2-propenyl)pyrazine: Similar in structure but with variations in the propenyl group position.
Uniqueness
2-Methyl-5-(2-methyl-1-propenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
2-methyl-5-(2-methylprop-1-enyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-5-4-9(3)11-7-10/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGPUQMVXIKPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.